molecular formula C10H19NO B8009037 4-(Tert-butylamino)cyclohexan-1-one

4-(Tert-butylamino)cyclohexan-1-one

Cat. No.: B8009037
M. Wt: 169.26 g/mol
InChI Key: XOPJIPUZZSHGNP-UHFFFAOYSA-N
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Description

4-(Tert-butylamino)cyclohexan-1-one is a cyclohexanone derivative featuring a tertiary butylamino (-NH-C(CH₃)₃) substituent at the 4-position. This compound is structurally characterized by the presence of a bulky tert-butyl group attached to the amino functionality, which significantly influences its physicochemical properties and reactivity.

  • Synthesis Pathways: Similar compounds, such as 4-(dibenzylamino)cyclohexan-1-one, are synthesized via alkylation of 4-aminocyclohexanol derivatives (e.g., reaction with benzyl bromide in the presence of K₂CO₃) followed by oxidation to the ketone . For this compound, tert-butyl halides or related reagents could replace benzyl bromide in such reactions.
  • Applications: Cyclohexanone derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

IUPAC Name

4-(tert-butylamino)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-10(2,3)11-8-4-6-9(12)7-5-8/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPJIPUZZSHGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylamino)cyclohexan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, a common ketone.

    Amine Introduction: The tert-butylamino group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting cyclohexanone with tert-butylamine in the presence of a suitable catalyst or under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at room temperature or slightly elevated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylamino)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butylamino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.

    Substitution: Substitution reactions may require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4-(Tert-butylamino)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Tert-butylamino)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the ketone group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of 4-(tert-butylamino)cyclohexan-1-one with analogous cyclohexanone derivatives:

Compound Name Molecular Formula Substituent Key Features
This compound C₁₁H₂₁NO Tert-butylamino (-NH-C(CH₃)₃) High steric bulk; potential for enhanced conformational stability .
4-(Dimethylamino)cyclohexan-1-one C₉H₁₅NO Dimethylamino (-N(CH₃)₂) Moderate steric hindrance; increased polarity compared to tert-butyl derivatives .
4-(Methylamino)cyclohexan-1-one C₈H₁₃NO Methylamino (-NH-CH₃) Lower steric bulk; higher solubility in polar solvents .
4-(Dibenzylamino)cyclohexan-1-one C₂₀H₂₃NO Dibenzylamino (-N(CH₂C₆H₅)₂) High aromaticity; used in pharmaceutical intermediates .
4-(3-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one C₁₄H₁₈ClNO Dimethylamino + 3-chlorophenyl Dual functionality; potential for halogen-mediated interactions .

Physicochemical Properties

  • Molecular Weight and Polarity: The tert-butylamino derivative (MW: 183.3 g/mol) is heavier than dimethylamino (MW: 153.2 g/mol) and methylamino (MW: 139.2 g/mol) analogs, leading to reduced solubility in polar solvents .

Key Research Findings and Challenges

  • Conformational Analysis : Computational studies on similar compounds (e.g., cis-1-tert-butyl-4-chlorocyclohexane) indicate that bulky substituents like tert-butyl dominate equatorial positioning in cyclohexane rings, stabilizing specific conformers .
  • Synthetic Challenges: Introducing tert-butylamino groups requires careful control of reaction conditions to avoid side reactions (e.g., over-alkylation or oxidation) .

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